Cyclopropyl(2,5-difluorophenyl)methanone
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Overview
Description
Cyclopropyl(2,5-difluorophenyl)methanone is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a 2,5-difluorophenyl ring through a methanone linkage. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,5-difluorophenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2,5-difluorobenzene in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,5-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Cyclopropyl(2,5-difluorophenyl)carboxylic acid.
Reduction: Cyclopropyl(2,5-difluorophenyl)methanol.
Substitution: Cyclopropyl(2-methoxy-5-fluorophenyl)methanone.
Scientific Research Applications
Cyclopropyl(2,5-difluorophenyl)methanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2,4-difluorophenyl)methanone
- Cyclopropyl(3,5-difluorophenyl)methanone
- Cyclopropyl(2,6-difluorophenyl)methanone
Uniqueness
Cyclopropyl(2,5-difluorophenyl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .
Properties
CAS No. |
1094338-36-9 |
---|---|
Molecular Formula |
C10H8F2O |
Molecular Weight |
182.17 |
IUPAC Name |
cyclopropyl-(2,5-difluorophenyl)methanone |
InChI |
InChI=1S/C10H8F2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
IAZYMFGPONAALF-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)F)F |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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